1,4-Dichloro-6,7-difluorophthalazine
Overview
Description
1,4-Dichloro-6,7-difluorophthalazine (DDFP) is an organic compound with a heterocyclic structure that contains two chlorine atoms and two fluorine atoms on the 1,4-positions. It is categorized as an intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C8H2Cl2F2N2 . It has a molecular weight of 235.01 g/mol. The InChI key is HNYKVDQDTDQPFA-UHFFFAOYSA-N .Scientific Research Applications
1,4-Dichloro-6,7-difluorophthalazine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of pharmaceuticals, as a catalyst for polymerization reactions, and as a photochemical sensitizer. It has also been used in the study of biochemical and physiological processes. For example, it has been used to study the role of reactive oxygen species in the regulation of cell death and the role of the endocannabinoid system in pain modulation.
Mechanism of Action
1,4-Dichloro-6,7-difluorophthalazine has been shown to interact with a variety of cellular targets. For example, it has been shown to interact with the endocannabinoid system, leading to the activation of the G protein-coupled receptor GPR55. This activation has been shown to lead to the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels. This decrease in cAMP levels has been shown to lead to a decrease in the activity of cyclic nucleotide-dependent protein kinases, resulting in the inhibition of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the endocannabinoid system, leading to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This decrease in cAMP levels has been shown to lead to the inhibition of various cellular processes, including cell death and pain modulation. In addition, this compound has been shown to interact with other cellular targets, leading to the inhibition of various biochemical pathways.
Advantages and Limitations for Lab Experiments
1,4-Dichloro-6,7-difluorophthalazine has a number of advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 128-130°C, and is soluble in a variety of solvents. It has also been used in a variety of scientific research applications, making it a versatile reagent. However, there are also some limitations to its use in lab experiments. For example, it is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals.
Future Directions
There are a number of potential future directions for 1,4-Dichloro-6,7-difluorophthalazine. For example, it could be used to study the role of reactive oxygen species in the regulation of cell death and the role of the endocannabinoid system in pain modulation. In addition, it could be used to study the mechanism of action of other compounds and to develop potential therapeutic agents. It could also be used in combination with other compounds to develop new and improved polymerization catalysts. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Safety and Hazards
properties
IUPAC Name |
1,4-dichloro-6,7-difluorophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-3-1-5(11)6(12)2-4(3)8(10)14-13-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYKVDQDTDQPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743554 | |
Record name | 1,4-Dichloro-6,7-difluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945599-38-2 | |
Record name | 1,4-Dichloro-6,7-difluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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